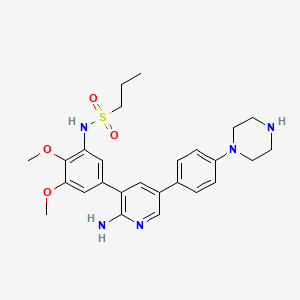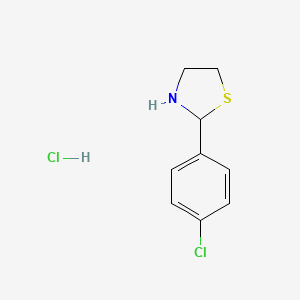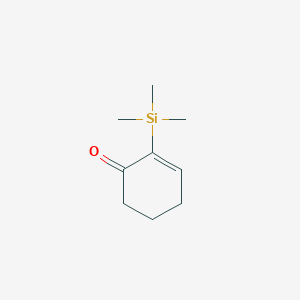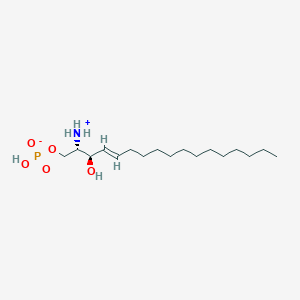
(2S,3R,4E)-2-Azaniumyl-3-hydroxyheptadec-4-en-1-yl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sphingosine-1-Phosphate (d17:1), also known as heptadeca-sphing-4-enine-1-phosphate, is a sphingolipid found in yeast, plants, and mammals. It is a cellular metabolite and signaling lipid in mammalian cells. This compound is synthesized by sphingosine kinases from sphingosine and acts as a high-affinity ligand for sphingosine-1-phosphate receptors (S1P1-5) . It plays a vital role as a secondary messenger in various physiological processes and is implicated in the pathogenesis of diseases such as osteoporosis, cancer, atherosclerosis, and diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sphingosine-1-Phosphate (d17:1) is synthesized from sphingosine through the action of sphingosine kinases. The synthesis involves the phosphorylation of sphingosine, which can be achieved using adenosine triphosphate (ATP) as a phosphate donor in the presence of sphingosine kinase enzymes .
Industrial Production Methods: Industrial production of Sphingosine-1-Phosphate (d17:1) typically involves the extraction and purification of sphingosine from natural sources, followed by enzymatic phosphorylation. The compound is then dissolved in ethanol to create the ethanol solution used in various applications .
Types of Reactions:
Oxidation: Sphingosine-1-Phosphate (d17:1) can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert Sphingosine-1-Phosphate (d17:1) back to sphingosine.
Substitution: The phosphate group in Sphingosine-1-Phosphate (d17:1) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products:
Oxidation: Oxidized sphingolipid metabolites.
Reduction: Sphingosine.
Substitution: Sphingosine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Sphingosine-1-Phosphate (d17:1) has a wide range of scientific research applications:
Mecanismo De Acción
Sphingosine-1-Phosphate (d17:1) exerts its effects by binding to sphingosine-1-phosphate receptors (S1P1-5) on the cell surface. This binding activates various intracellular signaling pathways, including those involved in cell proliferation, migration, and survival . The compound acts as a secondary messenger, regulating physiological processes such as immune response, vascular development, and cell growth .
Comparación Con Compuestos Similares
Sphingosine-1-Phosphate (d181): A similar sphingolipid with an additional carbon in the sphingosine backbone.
Sphinganine-1-Phosphate (d180): A saturated analog of Sphingosine-1-Phosphate (d18:1).
C17 Ceramide (d181/170): A ceramide derivative with a similar sphingosine backbone.
Uniqueness: Sphingosine-1-Phosphate (d17:1) is unique due to its specific structure, which includes a 17-carbon sphingosine backbone. This structural difference can influence its binding affinity to receptors and its role in cellular processes compared to other sphingolipids .
Propiedades
Número CAS |
474923-27-8 |
|---|---|
Fórmula molecular |
C17H36NO5P |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-azaniumyl-3-hydroxyheptadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 |
Clave InChI |
VITGNIYTXHNNNE-LHMZYYNSSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
SMILES canónico |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


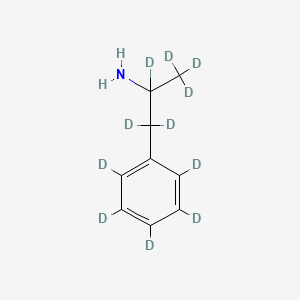
![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)


![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)

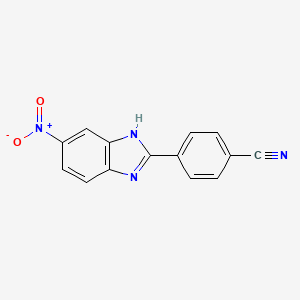
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
